molecular formula C6H6BrNO2S B1425766 Methyl 2-(5-bromo-1,3-thiazol-2-yl)acetate CAS No. 1375065-91-0

Methyl 2-(5-bromo-1,3-thiazol-2-yl)acetate

Cat. No. B1425766
M. Wt: 236.09 g/mol
InChI Key: HBRYMHKKLRQFBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(5-bromo-1,3-thiazol-2-yl)acetate” is a chemical compound that contains a thiazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of thiazole derivatives often involves reactions with various reagents. For instance, one method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, which results in the formation of an ester compound during the early stage of synthesis .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions due to their aromaticity. The ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Synthesis of Novel Compounds

Methyl 2-(5-bromo-1,3-thiazol-2-yl)acetate and its derivatives have been extensively utilized in the synthesis of novel compounds. For instance, a study by Abbasi et al. (2018) focused on synthesizing unique biheterocycles as potential therapeutic agents. The research involved the creation of an electrophile, 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide, which was then coupled with various heterocyclic cores for structural analysis and enzyme inhibition studies. The compounds exhibited potential as therapeutic agents after enzyme inhibition and cytotoxicity evaluations (Abbasi et al., 2018).

Biologically Active Derivatives

In another study, Abdel‐Aziz et al. (2011) synthesized biologically active derivatives from compounds including 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone. The research highlighted the immunosuppressive and immunostimulatory properties of these compounds against macrophages and T-lymphocytes. Some derivatives also exhibited significant inhibitory potential against LPS-stimulated NO generation, along with cytotoxicity against various cancer cell lines (Abdel‐Aziz et al., 2011).

Antimicrobial and Antimalarial Activities

Vekariya et al. (2017) utilized derivatives of methyl 2-(5-bromo-1,3-thiazol-2-yl)acetate in the synthesis of imidazo[2,1-b]thiazole derivatives. These compounds were synthesized using microwave irradiation and polyethylene glycol-400, showcasing a green synthesis approach. The synthesized compounds exhibited significant antibacterial and antimalarial activities, highlighting their potential in pharmaceutical applications (Vekariya et al., 2017).

Antinociceptive Effects

Prokopp et al. (2006) studied the antinociceptive effects of a pyrazolyl-thiazole derivative in mice. Their research demonstrated the potential of these compounds in pain management, with the derivative causing dose-dependent antinociception in the acetic acid writhing assay. The study suggested that the antinociceptive profile of these compounds is closer to nonsteroidal anti-inflammatory drugs than to classic opioid agents (Prokopp et al., 2006).

Safety And Hazards

Safety information for related compounds indicates that they may pose hazards such as acute toxicity if ingested and eye irritation .

Future Directions

Research has been ongoing, and a host of potential drug molecules have been customized for clinical use . Thiazole has become an important synthon in the development of new drugs . The derivatives of thiazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

properties

IUPAC Name

methyl 2-(5-bromo-1,3-thiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c1-10-6(9)2-5-8-3-4(7)11-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRYMHKKLRQFBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(5-bromo-1,3-thiazol-2-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Castanedo, Y Liu, JJ Crawford… - The Journal of Organic …, 2016 - ACS Publications
A general and efficient method for a metal-free one-pot synthesis of highly substituted fused imidazole-containing 5,5- and 5,6-fused bicyclic heterocycles is described. Starting from …
Number of citations: 11 pubs.acs.org

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